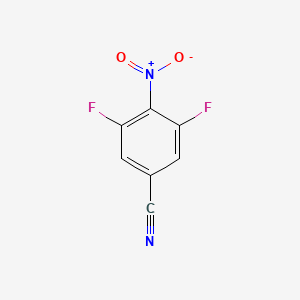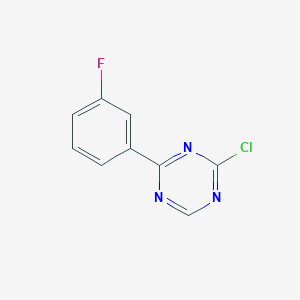
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine
Übersicht
Beschreibung
The compound “2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine” likely belongs to the class of triazines, which are heterocyclic compounds with three nitrogen atoms in a six-membered ring . The presence of chloro and fluoro substituents on the phenyl ring suggests that it might have interesting reactivity and properties .
Molecular Structure Analysis
Triazines have a planar, aromatic ring system. The presence of electronegative chlorine and fluorine atoms on the phenyl ring could influence the electronic distribution and potentially the reactivity of the molecule .Chemical Reactions Analysis
Triazines can undergo reactions at the nitrogen atoms, such as alkylation, acylation, and nucleophilic substitution . The halogen substituents on the phenyl ring can also participate in various reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A core application of derivatives of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine involves their potential as antimicrobial agents. Research has shown that compounds structurally related to 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine, such as 2-fluorophenyl-4,6-disubstituted triazines, demonstrate significant antimicrobial activity against a range of gram-positive bacteria and fungi. These findings suggest that the fluorophenyl component attached to the triazine ring plays a crucial role in enhancing antimicrobial efficacy, pointing towards a promising avenue for developing new antimicrobial agents with minimal toxicity (Saleh et al., 2010).
Nonlinear Optical Materials
Another significant area of research involves exploring the potential of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine derivatives in the field of nonlinear optical (NLO) materials. Studies have investigated the crystal structures and packing of compounds such as 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine for their applications in octupolar NLO materials. These compounds exhibit characteristic hydrogen bonding and π-π interactions, which are essential for developing new materials with desirable optical properties for applications in photonics and telecommunication technologies (Boese et al., 2002).
Fluorescent Labeling and Imaging
The synthesis of novel cross-linked triazine-containing polymers that exhibit blue fluorescence demonstrates the potential of 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine derivatives for biological fluorescent labeling. These polymers are highly dispersible in water, show uniform size, intense fluorescence, and excellent biocompatibility, making them suitable for live cell imaging applications. Such advancements highlight the versatility of triazine derivatives in creating functional materials for biomedical research (Zhang et al., 2017).
Polymer Synthesis and Functionalization
Research into hyperbranched poly(ether ketone) analogues with triazine moieties has revealed their potential for peripheral functionalization, affecting solubility and thermal properties. The synthesis of these polymers involves the use of 2,4-bis(4-fluorophenyl)-6-phenyl-1,3,5-triazine, leading to materials with excellent solubility in common organic solvents and remarkable thermal stability. This work underscores the importance of triazine derivatives in modifying polymer properties for various industrial applications (Cho et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-4-(3-fluorophenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3/c10-9-13-5-12-8(14-9)6-2-1-3-7(11)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIFUUDEOYACDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301265567 | |
| Record name | 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |
CAS RN |
1053658-51-7 | |
| Record name | 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(3-fluorophenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301265567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



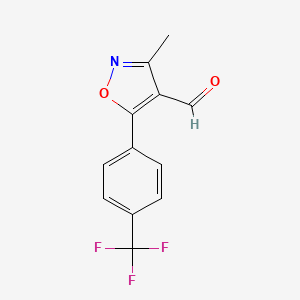
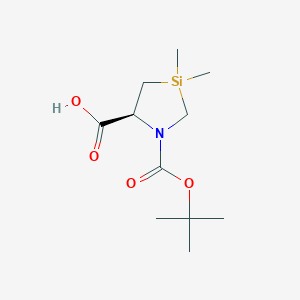
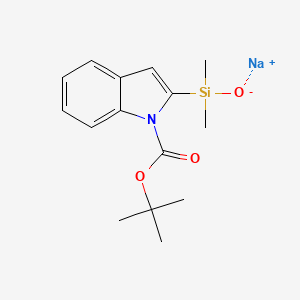
![Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1398579.png)
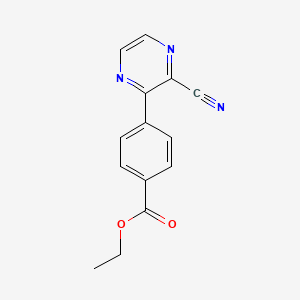
![Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398581.png)
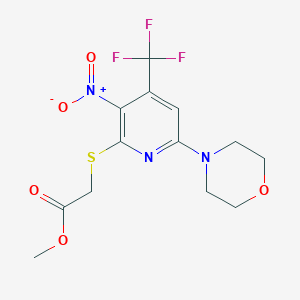
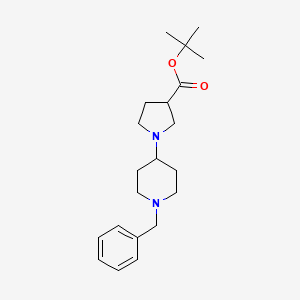

![Ethyl 5-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1398590.png)
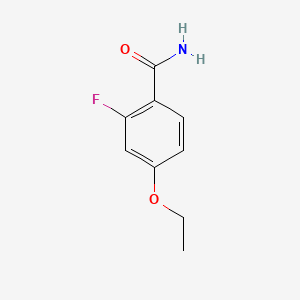
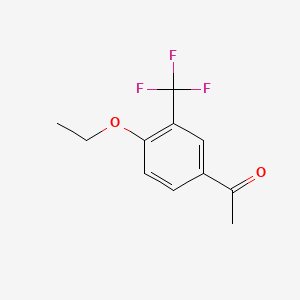
![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)
